N-Desmethyl Prochlorperazine Dimaleate
Overview
Description
N-Desmethyl Prochlorperazine Dimaleate is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects. This compound is particularly notable for its use in the treatment of various psychiatric disorders and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Prochlorperazine Dimaleate typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine and 1-chloropropane as the primary starting materials.
Alkylation: Phenothiazine undergoes alkylation with 1-chloropropane in the presence of a base such as sodium hydride to form 10-(3-chloropropyl)phenothiazine.
Substitution: The 10-(3-chloropropyl)phenothiazine is then reacted with piperazine to introduce the piperazinyl group, resulting in 2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine.
Formation of Dimaleate Salt: Finally, the compound is converted to its dimaleate salt form by reacting with maleic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Prochlorperazine Dimaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the phenothiazine ring.
Reduction: Reduced forms of the phenothiazine ring.
Substitution: Substituted phenothiazine derivatives with various functional groups.
Scientific Research Applications
N-Desmethyl Prochlorperazine Dimaleate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its antipsychotic and antiemetic properties, as well as its potential use in treating other neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of N-Desmethyl Prochlorperazine Dimaleate involves:
Dopamine Receptor Antagonism: The compound binds to dopamine D1 and D2 receptors, inhibiting their activity and reducing dopamine-mediated neurotransmission.
Antiemetic Effect: The antiemetic effect is primarily due to the blockade of dopamine D2 receptors in the chemoreceptor trigger zone and vomiting center.
Alpha Adrenergic Receptor Binding: The compound also binds to alpha adrenergic receptors, contributing to its pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties but different side effect profiles.
Prochlorperazine: Used primarily as an antiemetic and antipsychotic, with a similar mechanism of action.
Perphenazine: Known for its potent antipsychotic effects and used in the treatment of schizophrenia.
Uniqueness
N-Desmethyl Prochlorperazine Dimaleate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of dopamine receptor antagonism and alpha adrenergic receptor binding makes it particularly effective in treating certain psychiatric disorders.
Properties
IUPAC Name |
but-2-enedioic acid;2-chloro-10-(3-piperazin-1-ylpropyl)phenothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3S.2C4H4O4/c20-15-6-7-19-17(14-15)23(16-4-1-2-5-18(16)24-19)11-3-10-22-12-8-21-9-13-22;2*5-3(6)1-2-4(7)8/h1-2,4-7,14,21H,3,8-13H2;2*1-2H,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYXFQZDWKVQDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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